1-(2-Phenylethenesulfonyl)piperidin-4-ol
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Overview
Description
1-(2-Phenylethenesulfonyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethenesulfonyl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of piperidin-4-ol with phenylethenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethenesulfonyl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: TsCl in pyridine.
Major Products
Oxidation: 1-(2-Phenylethenesulfonyl)piperidin-4-one.
Reduction: 1-(2-Phenylethenesulfonyl)piperidine.
Substitution: 1-(2-Phenylethenesulfonyl)piperidin-4-yl tosylate.
Scientific Research Applications
1-(2-Phenylethenesulfonyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethenesulfonyl)piperidin-4-ol, particularly as a CCR5 antagonist, involves binding to the CCR5 receptor on the surface of cells. This binding prevents the interaction of the receptor with its natural ligand, thereby inhibiting the entry of HIV into the cells. The compound’s structure allows it to form strong interactions with the receptor, blocking the viral entry pathway .
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylethenesulfonyl)piperidine: Lacks the hydroxyl group, making it less polar.
1-(2-Phenylethenesulfonyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
1-(2-Phenylethenesulfonyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
CAS No. |
647014-02-6 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-(2-phenylethenylsulfonyl)piperidin-4-ol |
InChI |
InChI=1S/C13H17NO3S/c15-13-6-9-14(10-7-13)18(16,17)11-8-12-4-2-1-3-5-12/h1-5,8,11,13,15H,6-7,9-10H2 |
InChI Key |
OMTFZEFQVGHGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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